molecular formula C12H7NO3 B7876427 Furo[2,3-b]quinoline-2-carboxylic acid

Furo[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B7876427
M. Wt: 213.19 g/mol
InChI Key: KRADWQLIHCJPRA-UHFFFAOYSA-N
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Description

Furo[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound featuring a fused quinoline core substituted with a furan ring at the [2,3-b] position and a carboxylic acid functional group. For instance, thieno[2,3-b]quinoline-2-carboxylic acid (TQCA), which replaces the furan oxygen with sulfur, has been extensively studied for its antimalarial activity and synthetic utility . Similarly, furo[2,3-b]pyridine-6-carboxylic acid (CAS: 190957-80-3) shares the fused furan motif but differs in its heterocyclic core (pyridine vs. quinoline) and substituent positioning .

Properties

IUPAC Name

furo[2,3-b]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADWQLIHCJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(OC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[2,3-b]quinoline-2-carboxylic acid can be synthesized through several methods. One common approach involves the recyclization reaction of 1-acetyl-N-phenylcyclopropanecarboxamide in the presence of a catalyst such as tin(IV) chloride . Another method includes the condensation of 2-chloro-3-formylquinolines with acetone in the presence of sulfuric acid, followed by bromocyclization and dehydrobromination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of dihydrofuroquinoline derivatives.

    Substitution: Formation of azidoquinoline or halogenated quinoline derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]quinoline-2-carboxylic Acid (TQCA)

  • Structure and Physicochemical Properties: TQCA (C₁₂H₇NO₂S, MW: 229.25 g/mol) replaces the furan oxygen in furoquinoline derivatives with sulfur, altering electronic properties and lipophilicity. Its monoisotopic mass is 229.019749 .

Furo[2,3-b]pyridine-6-carboxylic Acid

  • Structure and Physicochemical Properties: This compound (C₈H₅NO₃, MW: 163.13 g/mol) features a pyridine core fused with a furan ring, differing in heterocyclic arrangement and substituent position from furoquinoline derivatives .
  • Potential Applications: While biological data are lacking, its structural similarity to kynurenic acid (a neuroactive quinoline derivative) suggests possible utility as an intermediate in medicinal chemistry .

Quinoline-2-carboxylic Acid Derivatives

  • Examples: Quinoline-2-carboxylic acid (CAS: 93-10-7): A simpler analog lacking fused rings, used in metal chelation and catalysis. Kynurenic acid (CAS: 492-27-3): A neuroprotective agent with a hydroxyl group at the 4-position, highlighting the pharmacological relevance of quinoline-carboxylic acid scaffolds .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity Synthetic Utility References
Furo[2,3-b]quinoline-2-carboxylic acid* C₁₂H₇NO₃ 213.19 Furan-quinoline fusion, carboxylic acid Not reported Not specified -
Thieno[2,3-b]quinoline-2-carboxylic acid C₁₂H₇NO₂S 229.25 Thiophene-quinoline fusion Antimalarial (hemoglobin degradation inhibition) Rh-catalyzed C-H activation
5,8-Dimethyl-TQCA C₁₄H₁₁NO₂S 257.30 Methyl substituents enhance lipophilicity Oxidative stress modulation in malaria N/A
Furo[2,3-b]pyridine-6-carboxylic acid C₈H₅NO₃ 163.13 Furan-pyridine fusion Unknown; potential intermediate Medicinal chemistry applications

Key Research Findings and Limitations

  • Thieno vs.
  • Synthetic Challenges: Furoquinoline derivatives may exhibit different reactivity in C-H activation due to the oxygen atom’s smaller atomic radius and lower polarizability compared to sulfur .
  • Biological Gaps: No studies on this compound’s antimalarial or antitumor activity are cited in the evidence, highlighting a need for targeted research.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Furo[2,3-b]quinoline-2-carboxylic acid, and what are the key reaction parameters?

  • Answer: Transition metal-catalyzed C-H activation is a prominent method. For example, Rh(III)-catalyzed [4+2] cycloaddition with alkynes has been used for structurally related thieno[2,3-b]quinoline-2-carboxylic acid derivatives. The carboxylic acid group acts as a directing group (DG) to facilitate regioselective C-H bond activation. Critical parameters include catalyst loading (e.g., 5 mol% [Cp*RhCl₂]₂), solvent (bio-based solvents under investigation), and temperature (typically 80–120°C). Yield optimization often requires iterative screening of bases (e.g., AgSbF₆) and alkyne equivalents .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

  • Answer: Comprehensive characterization involves:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl signals (δ ~170 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
  • 2D NMR correlations (COSY, HSQC, HMBC) : Resolve regiochemistry and confirm the furoquinoline scaffold .

Q. What preliminary biological activities have been reported for furo[2,3-b]quinoline derivatives?

  • Answer: Derivatives exhibit:

  • Anticancer activity : DNA intercalation potential due to planar aromatic systems.
  • Antimicrobial properties : Gram-positive and Gram-negative bacterial inhibition (MIC values: 2–16 µg/mL). Activity depends on substituents (e.g., electron-withdrawing groups enhance efficacy) .

Advanced Research Questions

Q. How does the carboxylic acid group influence regioselectivity in C-H activation reactions during synthesis?

  • Answer: The carboxylic acid acts as a non-static DG , coordinating to the Rh(III) catalyst to direct activation at the C3 position of the quinoline core. This coordination is reversible, enabling subsequent cycloaddition with alkynes. Computational studies (DFT) suggest that steric and electronic effects of the DG critically impact transition-state energetics .

Q. How can researchers resolve contradictory reports on the antimicrobial efficacy of furo[2,3-b]quinoline derivatives?

  • Answer: Discrepancies may arise from:

  • Structural variations : Substituent positioning (e.g., 3-methyl vs. 6-fluoro) alters lipophilicity and target binding.
  • Assay conditions : Differences in bacterial strains, inoculum size, or media pH.
  • Methodology : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Cross-study comparisons should normalize for these variables .

Q. What strategies optimize the stability and solubility of this compound for in vivo studies?

  • Answer:

  • Salt formation : Convert the carboxylic acid to sodium/potassium salts for improved aqueous solubility.
  • Prodrug design : Esterify the acid group (e.g., ethyl ester) to enhance membrane permeability.
  • Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis. Avoid light exposure due to aromatic ring photosensitivity .

Q. What are the current gaps in understanding the ecological impact of furoquinoline derivatives?

  • Answer: Limited data exist on:

  • Environmental persistence : No degradation half-lives reported in soil/water.
  • Toxicity to non-target organisms : Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are pending.
  • Bioaccumulation : Computational models (e.g., EPI Suite) predict moderate logP (~2.5), suggesting low bioaccumulation, but experimental validation is needed .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen catalyst/base combinations and reduce side products .
  • Biological Assays : Pair MIC determinations with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects .
  • Data Reproducibility : Publish full spectral data (NMR, HRMS) in supplementary materials to enable cross-validation .

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